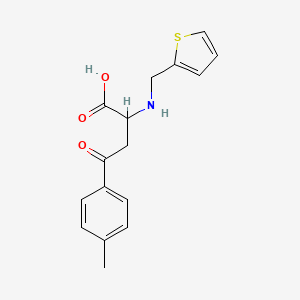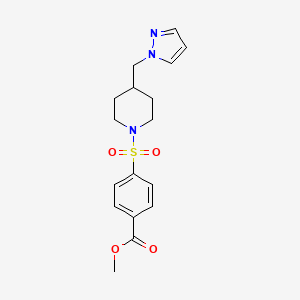![molecular formula C13H15N3O B2524579 5-甲基-2-吗啉基[1,6]萘啶 CAS No. 478049-38-6](/img/structure/B2524579.png)
5-甲基-2-吗啉基[1,6]萘啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-morpholino[1,6]naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms, with a morpholine group attached to the second position and a methyl group at the fifth position.
科学研究应用
5-Methyl-2-morpholino[1,6]naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-morpholino[1,6]naphthyridine typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with morpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the morpholine group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 5-Methyl-2-morpholino[1,6]naphthyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
5-Methyl-2-morpholino[1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate in solvents such as DMF or acetonitrile.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine derivatives with different functional groups.
作用机制
The mechanism of action of 5-Methyl-2-morpholino[1,6]naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit the activity of certain enzymes, thereby affecting cellular processes like DNA replication and protein synthesis. Additionally, it can bind to receptors on the cell surface, triggering signaling cascades that result in therapeutic effects .
相似化合物的比较
Similar Compounds
2,7-Naphthyridines: These compounds have similar structural features but differ in the position of nitrogen atoms and substituents.
1,5-Naphthyridines: Another class of naphthyridines with different biological activities and applications.
Morpholino-thieno[2,3-c][2,7]naphthyridines: Compounds with a thieno ring fused to the naphthyridine core, exhibiting unique biological properties.
Uniqueness
5-Methyl-2-morpholino[1,6]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .
属性
IUPAC Name |
4-(5-methyl-1,6-naphthyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-11-2-3-13(15-12(11)4-5-14-10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJHFAISINHPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
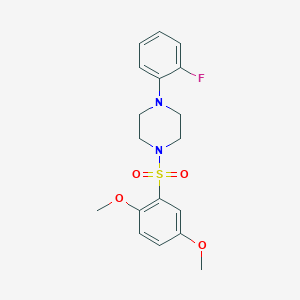

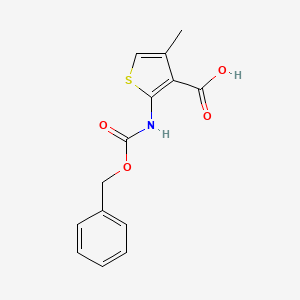
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)
![8-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2524506.png)
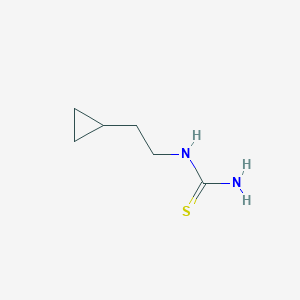

![ethyl 3-(1,3-benzothiazol-2-yl)-2-pentanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2524510.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)
![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)
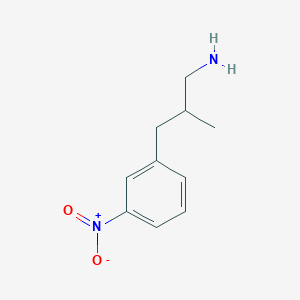
![2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2524515.png)
